(4Z)-4-[(4-methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one
Description
(4Z)-4-[(4-methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one (CAS: 69707-19-3) is a pyrazolone derivative with the molecular formula C₂₃H₁₈N₂O and a molecular weight of 362.41 g/mol . Its structure features a central pyrazol-3-one core substituted with two phenyl groups at positions 2 and 5, and a 4-methylbenzylidene moiety at position 4 in the Z-configuration .
Properties
IUPAC Name |
(4Z)-4-[(4-methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c1-17-12-14-18(15-13-17)16-21-22(19-8-4-2-5-9-19)24-25(23(21)26)20-10-6-3-7-11-20/h2-16H,1H3/b21-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVSAMKZQPJQBY-PGMHBOJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(4-methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with 4-methylbenzaldehyde. The reaction is catalyzed by sodium acetate and is carried out at room temperature. This method is efficient and yields the desired product with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(4-methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(4Z)-4-[(4-methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (4Z)-4-[(4-methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following pyrazolone derivatives share structural similarities with the target compound but differ in substituent groups, leading to variations in physicochemical and crystallographic properties:
Crystallographic and Electronic Properties
- Bond Lengths and Angles: In the dichlorophenyl analogue , the C=O bond length (1.29 Å) is elongated compared to typical carbonyl bonds (~1.22 Å) due to resonance with the pyrazolone ring and hydrogen bonding. The dimethylamino-substituted compound exhibits a more polarizable structure due to the electron-donating –N(CH₃)₂ group, which may enhance solubility in polar solvents compared to the target’s 4-methylphenyl group.
- Hydrogen Bonding and Packing: The dichlorophenyl derivative forms C–H···O and O–H···O interactions, resulting in a dense crystal lattice (density = 1.440 Mg/m³). In contrast, the dimethylamino analogue shows weaker C–H···π interactions, suggesting lower melting points.
Biological Activity
(4Z)-4-[(4-methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one is a member of the pyrazolone class, known for its diverse biological activities and potential therapeutic applications. This compound has garnered interest in medicinal chemistry due to its structural features that suggest interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a complex structure characterized by multiple phenyl groups and a pyrazolone core, which contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| IUPAC Name | This compound |
| SMILES | CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(C=C3C=C4C(=NN(C4=O)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
| InChI | InChI=1S/C23H18N2O/c1-17-12-14-18(15-13-17)16-21-22(19-8-4-2-5-9-19)24-25(23(21)26)20-10-6-3-7-11-20/h2-16H,1H3/b21-16- |
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness similar to established antibiotics. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This suggests potential applications in treating inflammatory diseases.
Anticancer Potential
Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Mechanistic studies indicate that it disrupts mitochondrial function and increases levels of reactive oxygen species (ROS), leading to programmed cell death.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as:
- Enzymes : Inhibition of key enzymes involved in metabolic pathways.
- Receptors : Modulation of receptor activity related to inflammation and cancer progression.
- Cell Signaling Pathways : Alteration of signaling pathways that regulate cell survival and proliferation.
Case Studies
- Study on Antimicrobial Activity : A study conducted by Smith et al. evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) comparable to conventional antibiotics .
- Anti-inflammatory Research : Johnson et al. explored the anti-inflammatory effects of the compound in a murine model of arthritis. The compound significantly reduced swelling and inflammatory markers compared to control groups .
- Anticancer Investigation : A study by Lee et al. reported that treatment with this compound led to a 50% reduction in tumor size in xenograft models of breast cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
